

A Comprehensive Technical Guide to Potassium Rhodizonate for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium rhodizonate*

Cat. No.: *B081583*

[Get Quote](#)

An in-depth exploration of the chemical properties, synthesis, and analytical applications of **potassium rhodizonate**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Potassium rhodizonate, the dipotassium salt of rhodizonic acid, is a key reagent in various analytical methodologies. Its utility is primarily derived from its ability to form intensely colored complexes with various metal ions. A summary of its fundamental properties is presented below.

Chemical Identity and Molecular Characteristics

The fundamental chemical and molecular properties of **potassium rhodizonate** are summarized in Table 1.

Property	Value	Source(s)
Chemical Formula	$C_6K_2O_6$	[1] [2] [3]
Molecular Weight	246.26 g/mol	[1] [3] [4]
IUPAC Name	dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate	[1]
CAS Number	13021-40-4	[3] [4]
Synonyms	Rhodizonic acid dipotassium salt, 5-Cyclohexene-1,2,3,4-tetrone, 5,6-dihydroxy-, dipotassium salt	[1] [2]

Physicochemical Properties and Stability

The physical characteristics and stability of **potassium rhodizonate** are crucial for its handling, storage, and application in experimental settings (Table 2).

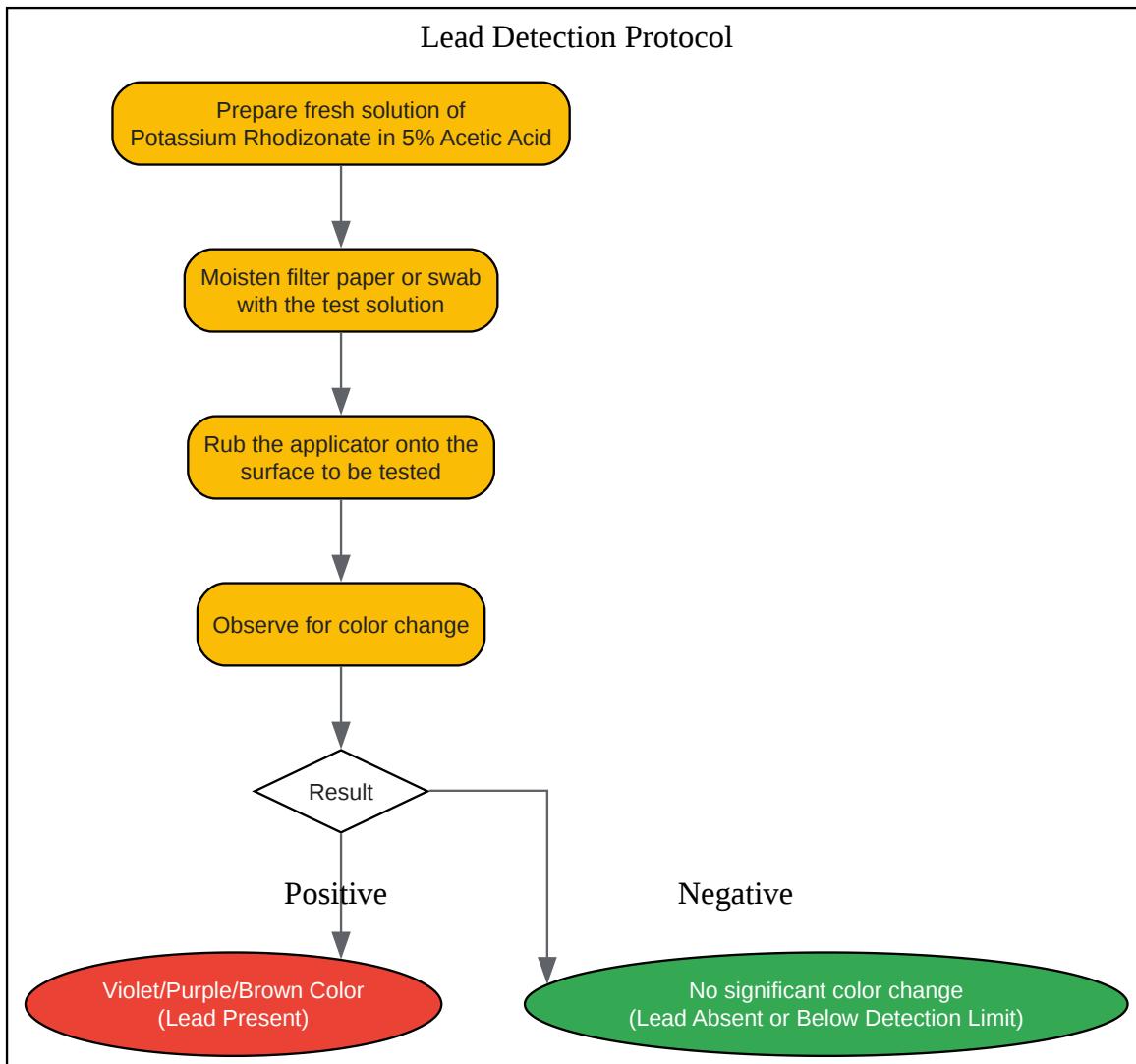
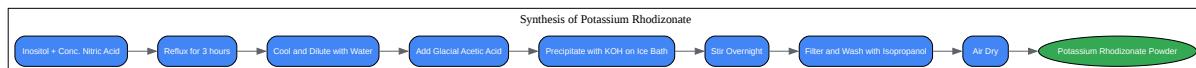
Property	Description	Source(s)
Appearance	Black, black-reddish, or dark maroon crystalline powder.	[1] [2]
Melting Point	Decomposes at temperatures above 300 °C.	[2] [4]
Solubility	Poorly soluble in water; slightly soluble in glacial acetic acid; insoluble in isopropanol.	[2]
Stability	Unstable under alkaline conditions. Aqueous solutions are unstable and must be used within approximately one hour of preparation. Should be stored in closed containers, protected from light and basic environments.	[2]

Experimental Protocols

Detailed methodologies for the synthesis of **potassium rhodizonate** and its application in the detection of lead are provided below. These protocols are foundational for researchers intending to utilize this reagent.

Synthesis of Potassium Rhodizonate from Inositol

A common and effective method for the laboratory synthesis of **potassium rhodizonate** involves the nitric acid oxidation of inositol.



Materials:

- Inositol (10 g)
- Concentrated nitric acid (68-70%, 25 mL)
- Glacial acetic acid (50 mL)

- Potassium hydroxide (40 g)
- Isopropanol (100 mL)
- Distilled water

Procedure:

- Oxidation: In a fume hood, combine 10 g of inositol and 25 mL of concentrated nitric acid in a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle boil and maintain reflux for 3 hours. During this time, toxic nitrogen dioxide fumes will be evolved. The reaction is complete when gas evolution ceases.
- Dilution and Acidification: Allow the reaction mixture to cool to room temperature. Dilute the mixture with cold distilled water to a total volume of 100 mL. Subsequently, add 50 mL of glacial acetic acid to maintain an acidic environment, which is crucial for the stability of the rhodizonate.
- Precipitation: Place the flask in an ice bath and stir the solution. Slowly add 40 g of potassium hydroxide in small portions. This is an exothermic reaction, and care must be taken to control the temperature and prevent bubbling over. The solution will turn a black-red color as **potassium rhodizonate** precipitates.
- Maturation: Once all the potassium hydroxide has been added and the mixture has cooled, continue stirring at room temperature overnight. This allows for the atmospheric oxidation of any remaining reaction intermediates, thereby increasing the yield.
- Isolation and Purification: Filter the precipitate using a Buchner funnel. Wash the collected solid with 100 mL of isopropanol to remove impurities.
- Drying: Allow the final product to air-dry. The resulting **potassium rhodizonate** can be ground into a fine powder and stored in a sealed vial, protected from light.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium rhodizonate | C6K2O6 | CID 83051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 玫瑰红酸二钾盐 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Potassium Rhodizonate for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081583#chemical-formula-and-molecular-weight-of-potassium-rhodizonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com